4,4'-[(3,4-dimethoxyphenyl)methanediyl]bis[2-(1,3-benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-BENZOTHIAZOL-2-YL)-4-[2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YLMETHYL]-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that features multiple benzothiazole and pyrazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YLMETHYL]-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YL)-4-[2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YLMETHYL]-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in treating certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics such as enhanced stability, reactivity, or functionality.
Wirkmechanismus
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YLMETHYL]-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,3-BENZOTHIAZOL-2-YL)-2-CYANOACETAMIDE
- 3-(1,3-BENZOTHIAZOL-2-YL)ANILINE
- N-(1,3-BENZOTHIAZOL-2-YL)-1-NAPHTHAMIDE
Uniqueness
Compared to these similar compounds, 2-(1,3-BENZOTHIAZOL-2-YL)-4-[2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YLMETHYL]-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE stands out due to its complex structure, which includes multiple benzothiazole and pyrazole units. This complexity can impart unique properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C31H26N6O4S2 |
---|---|
Molekulargewicht |
610.7 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-yl)-4-[[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]-(3,4-dimethoxyphenyl)methyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C31H26N6O4S2/c1-16-25(28(38)36(34-16)30-32-19-9-5-7-11-23(19)42-30)27(18-13-14-21(40-3)22(15-18)41-4)26-17(2)35-37(29(26)39)31-33-20-10-6-8-12-24(20)43-31/h5-15,27,34-35H,1-4H3 |
InChI-Schlüssel |
CZFMXWKLQDXIJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(C4=CC(=C(C=C4)OC)OC)C5=C(NN(C5=O)C6=NC7=CC=CC=C7S6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.